3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine
CAS No.: 2138209-10-4
Cat. No.: VC5996393
Molecular Formula: C7H6IN3
Molecular Weight: 259.05
* For research use only. Not for human or veterinary use.
![3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine - 2138209-10-4](/images/structure/VC5996393.png)
Specification
CAS No. | 2138209-10-4 |
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Molecular Formula | C7H6IN3 |
Molecular Weight | 259.05 |
IUPAC Name | 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C7H6IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 |
Standard InChI Key | GQENFEOGGPTSOV-UHFFFAOYSA-N |
SMILES | CC1=NN2C=CC=NC2=C1I |
Introduction
Chemical Structure and Properties
Molecular Architecture
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, a class of bicyclic heterocycles featuring fused pyrazole and pyrimidine rings. The compound’s structure includes a methyl group at position 2 and an iodine atom at position 3, which confer distinct electronic and steric properties. The molecular formula is C₇H₆IN₃, with a molar mass of 259.05 g/mol.
Key Structural Features:
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Iodine Substituent: Enhances electrophilic reactivity, facilitating cross-coupling reactions.
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Methyl Group: Improves lipid solubility and metabolic stability.
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Aromatic System: Delocalized π-electrons enable interactions with biological targets.
Physicochemical Properties
The compound’s properties are critical for its reactivity and application in synthetic workflows:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆IN₃ | |
Molecular Weight | 259.05 g/mol | |
IUPAC Name | 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | |
SMILES | CC1=NN2C=CC=NC2=C1I | |
InChI Key | GQENFEOGGPTSOV-UHFFFAOYSA-N |
The iodine atom’s polarizability contributes to the compound’s moderate solubility in polar aprotic solvents, though exact solubility data remain underreported.
Synthesis and Manufacturing
One-Pot Halogenation Strategy
A breakthrough in synthesizing 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine involves a one-pot, three-component reaction developed by Kumar et al. (2023) . This method combines amino pyrazoles, enaminones (or chalcones), and sodium iodide under oxidative conditions:
Reaction Conditions:
Mechanistic Insights:
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Cyclocondensation: Amino pyrazoles react with enaminones to form the pyrazolo[1,5-a]pyrimidine core.
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Oxidative Iodination: K₂S₂O₈ oxidizes iodide to iodine, facilitating electrophilic substitution at position 3 .
Industrial-Scale Considerations
While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and efficiency:
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Continuous Flow Reactors: Enhance heat and mass transfer during halogenation.
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Catalyst Recovery: Palladium catalysts from coupling reactions necessitate recycling protocols.
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Purity Control: Column chromatography (ethyl acetate/hexane) achieves >95% purity .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a kinase implicated in immune cell regulation and cancer progression. By binding to the ATP pocket of PI3Kδ, it disrupts downstream signaling pathways, including AKT and mTOR.
Key Findings:
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IC₅₀ Values: Low micromolar range in HeLa (cervical cancer) and L929 (fibroblast) cell lines.
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Anti-Inflammatory Effects: Reduces TNF-α and IL-6 production in murine models.
Anticancer Activity
Derivatives of 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine induce apoptosis via mitochondrial pathway activation:
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Caspase-3/7 Activation: Observed in 72% of treated cancer cells at 10 µM.
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Synergy with Chemotherapeutics: Enhances doxorubicin efficacy in multidrug-resistant cells.
Applications in Scientific Research
Medicinal Chemistry
The compound’s halogenated structure enables diverse derivatization:
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Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups at position 3 for SAR studies.
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Antiviral Derivatives: Modified analogs inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with IC₅₀ = 2.1 µM.
Material Science
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Luminescent Materials: Copper(I) complexes exhibit blue emission (λₑₘ = 450 nm) for OLED applications.
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Coordination Polymers: Self-assemble into porous frameworks for gas storage.
Comparison with Related Compounds
Compound | Substituents | Bioactivity (IC₅₀) |
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3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine | I, CH₃ | 1.8 µM (PI3Kδ) |
5-Chloro-2-methyl analog | Cl, CH₃ | 4.2 µM |
3-Bromo-7-phenyl derivative | Br, C₆H₅ | 3.5 µM |
The iodine substituent confers superior binding affinity compared to chloro/bromo analogs due to enhanced van der Waals interactions .
Future Perspectives and Challenges
Research Gaps
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In Vivo Toxicity: Limited data on long-term exposure effects.
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Formulation Development: Poor aqueous solubility hampers drug delivery.
Emerging Opportunities
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Targeted Cancer Therapies: PI3Kδ-specific drug conjugates.
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Green Chemistry: Solvent-free synthesis using microwave irradiation.
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